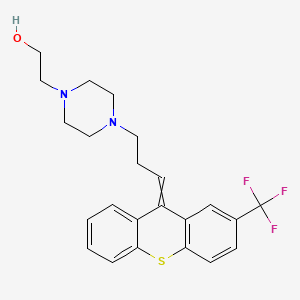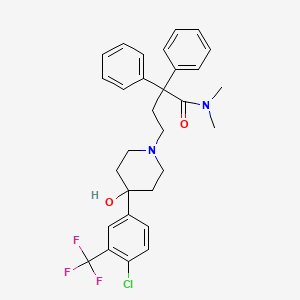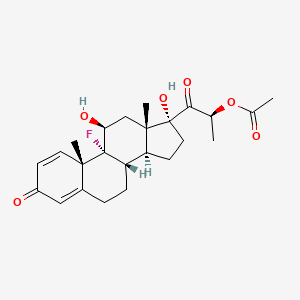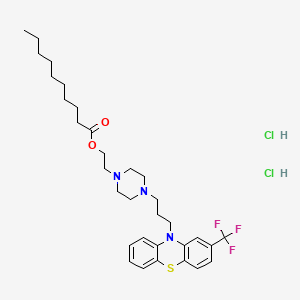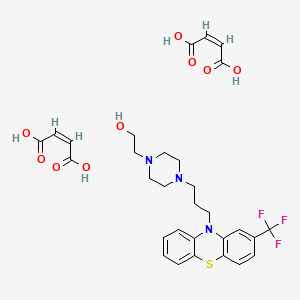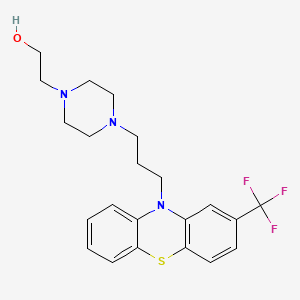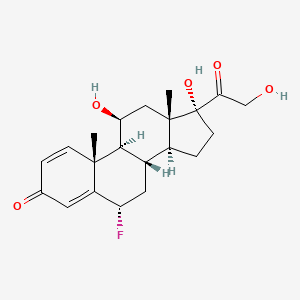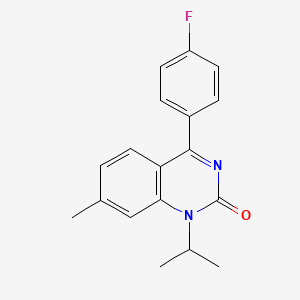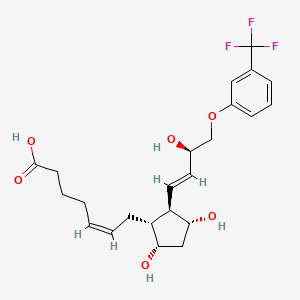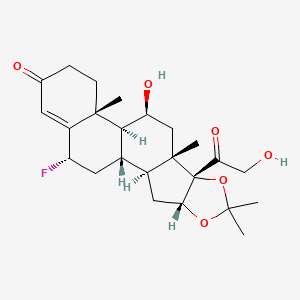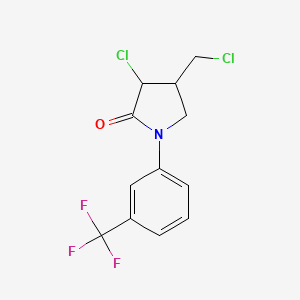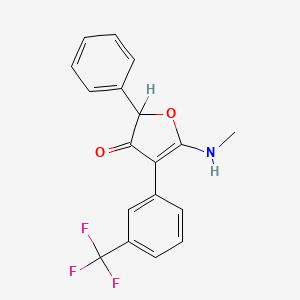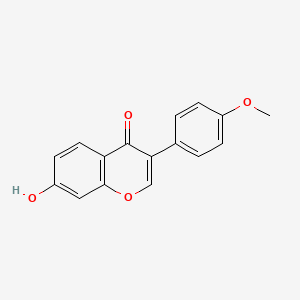
Formononetin
Übersicht
Beschreibung
Formononetin is an O-methylated isoflavone, a type of naturally occurring organic compound. It is predominantly found in leguminous plants and herbs such as red clover (Trifolium pratense), green beans, lima beans, and soy. This compound is known for its phytoestrogenic properties, meaning it can mimic the effects of estrogen in the body. This compound has garnered significant attention due to its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Formononetin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation zellulärer Signalwege und der Genexpression.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen gegen Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen. This compound hat sich als vielversprechend erwiesen, die Apoptose (programmierter Zelltod) in Krebszellen zu fördern und Entzündungen zu reduzieren.
Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln aufgrund seiner gesundheitlichen Vorteile eingesetzt .
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere Mechanismen:
Östrogenrezeptormodulation: this compound bindet an Östrogenrezeptoren, imitiert die Wirkung von Östrogen und moduliert die Expression östrogen-responsiver Gene.
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, wodurch Zellen vor Schäden geschützt werden.
Entzündungshemmende Wirkungen: this compound hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen und reduziert Entzündungen.
Krebshemmende Eigenschaften: Es induziert Apoptose in Krebszellen, indem es intrinsische und extrinsische Apoptosewege aktiviert. .
Wirkmechanismus
Formononetin is a secondary metabolite of flavonoids abundant in legumes and graminaceous plants such as Astragalus mongholicus Bunge and Avena sativa L . It has been found to have profound anti-inflammatory and antioxidant potential .
Target of Action
This compound’s primary targets include various transcription factors and growth-factor-mediated oncogenic pathways . It also targets the low-density lipoprotein receptor-associated protein 1 (LRP1) and receptors for advanced glycation-end products (RAGE)/nuclear transcription factor-κB (NF-κB) inflammatory pathway .
Mode of Action
This compound interacts with its targets to modulate numerous signaling pathways. It induces cell apoptosis through the intrinsic pathway involving Bax, Bcl-2, and caspase-3 proteins . It also causes cell cycle arrest by regulating mediators like cyclin A, cyclin B1, and cyclin D1 . Furthermore, it suppresses cell proliferation through the activation of signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase/protein kinase-B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) signaling pathways . It inhibits cell invasion by regulating growth factors vascular endothelial growth factor (VEGF) and Fibroblast growth factor 2 (FGF2), and matrix metalloproteinase (MMP)-2 and MMP-9 proteins .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the activation of the Nrf2 pathway, producing the majority of cytoprotective proteins . These processes regulate the transcription of antioxidant genes (such as SOD and GSH-Px) through a series of biochemical cascades, thereby alleviating neuroinflammation and playing a neuroprotective role .
Pharmacokinetics
It’s known that these properties are key characteristics for evaluating whether small-molecule drugs can be used as new drugs .
Result of Action
This compound’s action results in molecular and cellular effects such as anti-inflammation, antioxidation, and anticancer effects . It has shown potential in the prevention and treatment of cancers, neurological diseases, fibrotic diseases, allergic diseases, metabolic diseases, cardiovascular diseases, gastrointestinal diseases, and autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the traditional application of botanical drugs and their active ingredients, including this compound, has been a top priority when researchers tap into modern medicine .
Biochemische Analyse
Biochemical Properties
Formononetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound modulates signaling pathways by interacting with proteins such as Bax, Bcl-2, and caspase-3, which are involved in apoptosis. It also affects cell cycle regulators like cyclin A, cyclin B1, and cyclin D1 . Additionally, this compound interacts with growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2), as well as matrix metalloproteinases (MMP-2 and MMP-9), thereby inhibiting cell invasion .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by activating intrinsic pathways involving Bax, Bcl-2, and caspase-3 proteins . This compound also causes cell cycle arrest by regulating mediators like cyclin A, cyclin B1, and cyclin D1 . Furthermore, it suppresses cell proliferation through the activation of signaling pathways such as the signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase/protein kinase-B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to estrogen receptors, modulating gene expression and exerting estrogen-like activities . This compound also inhibits the activity of enzymes involved in signal transduction, such as topoisomerase I and II, and proteases . Additionally, it influences mitochondrial permeability and inhibits tumor-induced angiogenesis by regulating growth factors and matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease with prolonged exposure . Long-term studies have demonstrated that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . At low concentrations, this compound has been reported to stimulate cell proliferation in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to reduce tumor growth and improve glucose tolerance and insulin sensitivity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes various metabolic transformations, including hydroxylation, demethylation, and reduction reactions . These metabolic processes are facilitated by enzymes such as cytochrome P450 . This compound’s metabolites, including dihydrothis compound and equol, also exhibit biological activity and contribute to its overall effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, this compound can bind to proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can localize to the nucleus, where it modulates gene expression by binding to estrogen receptors . This compound can also accumulate in the mitochondria, influencing mitochondrial permeability and inducing apoptosis . Additionally, it may localize to the cytoplasm, where it interacts with various signaling molecules and enzymes .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Formononetin kann durch verschiedene chemische Reaktionen synthetisiert werden. Ein gängiges Verfahren beinhaltet die Methylierung von Daidzein, einem weiteren Isoflavon. Die Reaktion verwendet typischerweise Methyliodid (CH3I) als Methylierungsmittel in Gegenwart einer Base wie Kaliumcarbonat (K2CO3). Die Reaktion wird unter Rückflussbedingungen durchgeführt, um this compound zu erhalten.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound oft aus pflanzlichen Quellen extrahiert. Das Extraktionsverfahren beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung aus Pflanzenmaterialien zu isolieren. Der Extrakt wird dann unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um hochreines this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Formononetin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um this compound-3'-Sulfonat zu erzeugen, ein wasserlösliches Derivat mit verbesserter Bioverfügbarkeit.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen durchlaufen, insbesondere an der Hydroxylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) unter sauren Bedingungen.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.
Substitution: Alkylhalogenide (z. B. Methyliodid) in Gegenwart einer Base wie Kaliumcarbonat.
Hauptprodukte:
Oxidation: this compound-3'-Sulfonat.
Reduktion: Dihydrothis compound.
Substitution: Methylierte Derivate von this compound
Vergleich Mit ähnlichen Verbindungen
Formononetin wird oft mit anderen Isoflavonen verglichen, wie zum Beispiel:
Daidzein: Beide Verbindungen haben ähnliche Strukturen, aber this compound hat eine Methoxygruppe an der 4'-Position, was seine Bioverfügbarkeit und östrogene Aktivität erhöht.
Genistein: Wie this compound ist Genistein für seine krebshemmenden Eigenschaften bekannt. This compound hat eine höhere Affinität zu Östrogenrezeptoren.
Biochanin A: Ein weiteres O-methyliertes Isoflavon, Biochanin A teilt viele biologische Aktivitäten mit this compound, unterscheidet sich aber in seinen spezifischen molekularen Zielen und seiner Potenz
Die einzigartigen Strukturmerkmale und vielfältigen biologischen Aktivitäten von this compound machen es zu einer Verbindung von großem Interesse in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYGTCOTHHOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022311 | |
| Record name | Formononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-72-3 | |
| Record name | Formononetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formononetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formononetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | formononetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMONONETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295DQC67BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
| Record name | Formononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005808 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
